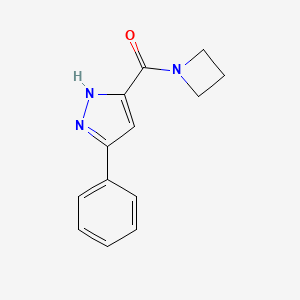
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, also known as PTU, is a chemical compound that has been widely studied for its potential use in scientific research. PTU is a small molecule that is able to penetrate cell membranes, making it a valuable tool for studying cellular processes.
作用機序
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea inhibits IRE1 by binding to its kinase domain, preventing its activation and subsequent downstream signaling. This inhibition leads to the accumulation of misfolded proteins in the ER, which triggers the UPR pathway. The UPR pathway is a cellular response to ER stress that aims to restore ER homeostasis by increasing protein folding capacity and decreasing protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to induce ER stress and activate the UPR pathway in a variety of cell types, including cancer cells. This compound has also been shown to have anti-proliferative effects on cancer cells, possibly due to its ability to induce ER stress and activate apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
実験室実験の利点と制限
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a small molecule that is able to penetrate cell membranes, making it a valuable tool for studying cellular processes. However, this compound has some limitations for lab experiments. This compound is not specific to IRE1 and can also inhibit other kinases, which may lead to off-target effects. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea. One area of interest is the development of more specific inhibitors of IRE1 that do not have off-target effects. Another area of interest is the study of the anti-proliferative effects of this compound on cancer cells, with the goal of developing this compound-based therapies for cancer. Additionally, further investigation into the anti-inflammatory effects of this compound could lead to the development of novel treatments for inflammatory diseases.
合成法
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can be synthesized through a multi-step process involving the reaction of 1-(pyridin-3-ylmethyl)pyrrolidin-2-one with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with urea to yield this compound.
科学的研究の応用
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been used in a variety of scientific research applications, including as a tool for studying the function of the endoplasmic reticulum (ER) and the unfolded protein response (UPR). This compound has been shown to inhibit the activity of inositol-requiring enzyme 1 (IRE1), a key component of the UPR pathway. This inhibition leads to the accumulation of misfolded proteins in the ER, allowing researchers to study the cellular response to ER stress.
特性
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-2,4-6,8,10-11,16H,3,7,9,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAGXCQXDQIMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)


![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)





